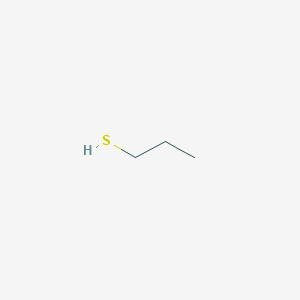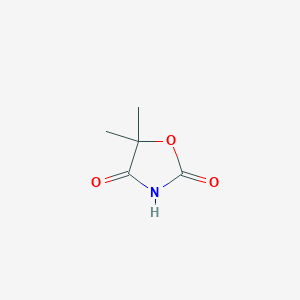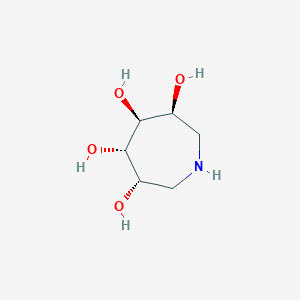
(3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol, also known as D-tartaric acid, is a chiral molecule that has been widely studied for its potential applications in various fields of science. This molecule has four stereocenters and can exist in eight different stereoisomers, making it a versatile compound for research purposes.
Aplicaciones Científicas De Investigación
(3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol has been extensively studied for its potential applications in various fields of science. In the field of medicine, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. In addition, it has been used as a chiral selector in chromatography and as a resolving agent for racemic mixtures.
Mecanismo De Acción
The mechanism of action of (3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties and to modulate the immune response. In addition, it has been shown to have a low toxicity profile, making it a potential candidate for use in pharmaceuticals and agrochemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol is its chiral nature, which makes it a valuable tool for studying chiral molecules and reactions. It is also readily available and has a low toxicity profile, making it easy to handle in the laboratory. However, one of the limitations of this compound is its high cost, which may limit its use in some research applications.
Direcciones Futuras
There are many potential future directions for the study of (3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol. One area of research could be the development of new synthetic methods for the production of this compound. Another area of research could be the investigation of its potential use as a chiral building block in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the study of its mechanism of action and its effects on the immune response could lead to the development of new anti-inflammatory and analgesic drugs. Finally, the use of (3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol as a chiral selector in chromatography and as a resolving agent for racemic mixtures could also be an area of future research.
Conclusion:
In conclusion, (3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol is a versatile chiral molecule that has many potential applications in various fields of science. Its anti-inflammatory and analgesic properties, as well as its chiral nature, make it a valuable tool for studying chiral molecules and reactions. Further research into the synthesis, mechanism of action, and potential applications of this compound could lead to the development of new drugs and agrochemicals, as well as new methods for studying chiral molecules.
Métodos De Síntesis
The synthesis of (3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol can be achieved through various methods, including chemical synthesis and microbial fermentation. One of the most common methods of chemical synthesis is the reaction of tartaric acid with sodium hydroxide, followed by reduction with sodium borohydride. Microbial fermentation involves the use of microorganisms such as bacteria and fungi to produce the compound through a series of enzymatic reactions.
Propiedades
Número CAS |
16647-61-3 |
|---|---|
Nombre del producto |
(3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol |
Fórmula molecular |
C6H13NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(3S,4S,5S,6S)-azepane-3,4,5,6-tetrol |
InChI |
InChI=1S/C6H13NO4/c8-3-1-7-2-4(9)6(11)5(3)10/h3-11H,1-2H2/t3-,4-,5-,6-/m0/s1 |
Clave InChI |
MRFFNLOQLBWKPJ-BXKVDMCESA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H]([C@H](CN1)O)O)O)O |
SMILES |
C1C(C(C(C(CN1)O)O)O)O |
SMILES canónico |
C1C(C(C(C(CN1)O)O)O)O |
Sinónimos |
1H-Azepine-3,4,5,6-tetrol, hexahydro-, (3S,4R,5R,6S)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



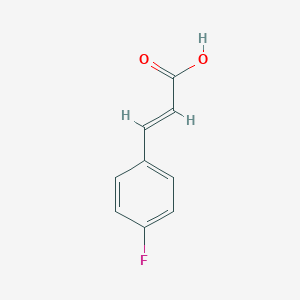
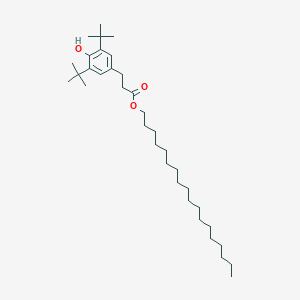
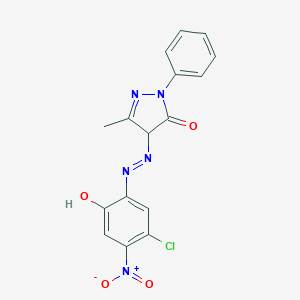
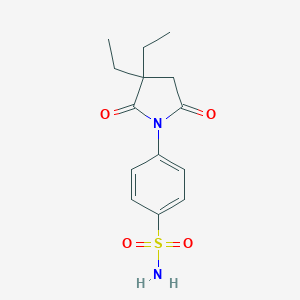
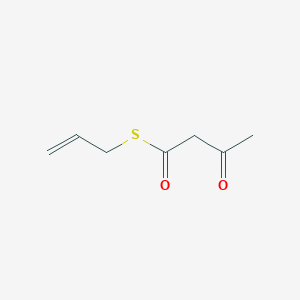
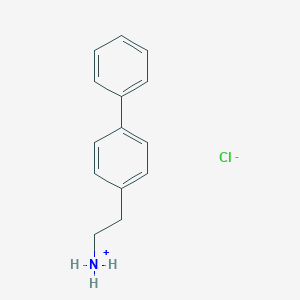

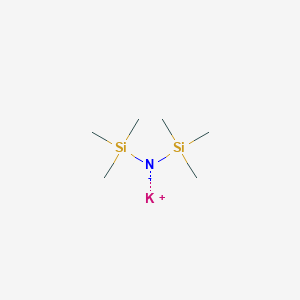
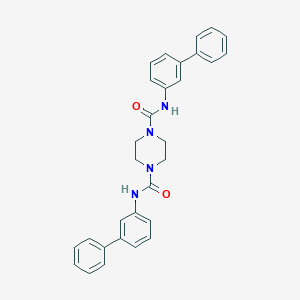
![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)
![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)
